molecular formula C21H20N4O2S B14995866 N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14995866
M. Wt: 392.5 g/mol
InChI Key: UVBRRAZJPOETFT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the 4-(methylsulfanyl)phenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases such as cancer or infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors (GPCRs), or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
  • N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridine-3-amine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-(methylsulfanyl)phenyl groups, which can impart distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C21H20N4O2S/c1-26-17-10-7-15(13-18(17)27-2)23-20-19(14-5-8-16(28-3)9-6-14)24-21-22-11-4-12-25(20)21/h4-13,23H,1-3H3

InChI Key

UVBRRAZJPOETFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)SC)OC

Origin of Product

United States

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